Welcome to the BenchChem Online Store!
molecular formula C5H5F3N4O2 B8437875 2-Amino-4-methoxy-6-trifluoromethoxy-1,3,5-triazine

2-Amino-4-methoxy-6-trifluoromethoxy-1,3,5-triazine

Cat. No. B8437875
M. Wt: 210.11 g/mol
InChI Key: ZHWUZSLHVWIGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05188657

Procedure details

2.3 g (0.093 mol) of 97% strength sodium hydride were added a little at a time to 300 ml of ethanol at from 20 to 35° C. and stirring was carried out until dissolution was complete, which took 15 minutes. 18.5 g (0.093 mol) of 2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine were then added at 0° C. in the course of 10 minutes, while stirring and stirring was continued for 1 hour at 0° C. and overnight at 22° C. The mixture was evaporated down under reduced pressure, after which the residue was taken up in methylene chloride and the solution was extracted with water and dried. Evaporation gave 17.9 g (85.9% of theory) of the title compound of melting point 69°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8](F)[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1.[CH2:16]([OH:18])C>>[NH2:3][C:4]1[N:9]=[C:8]([O:18][CH3:16])[N:7]=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
18.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)F)OC(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was carried out until dissolution
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour at 0° C. and overnight at 22° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated down under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=NC(=NC(=N1)OC)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.